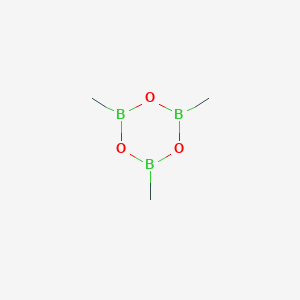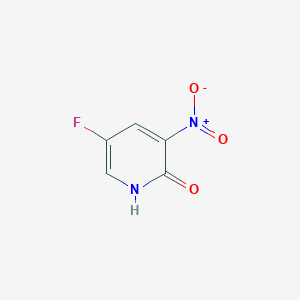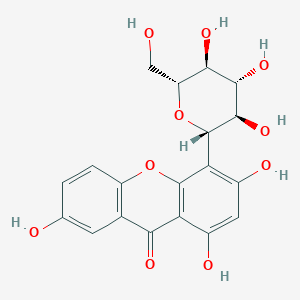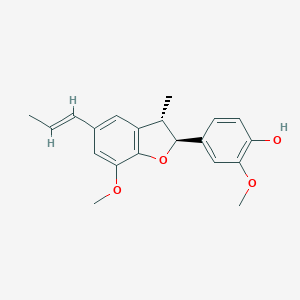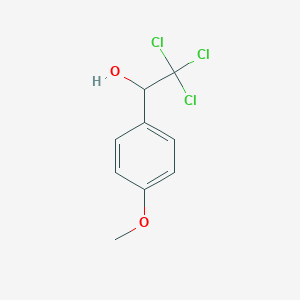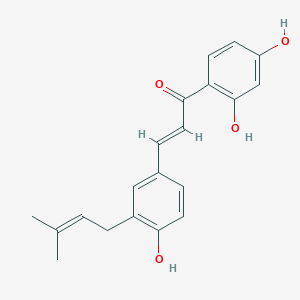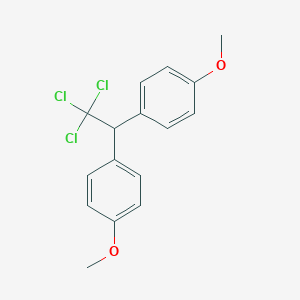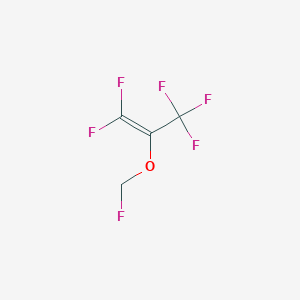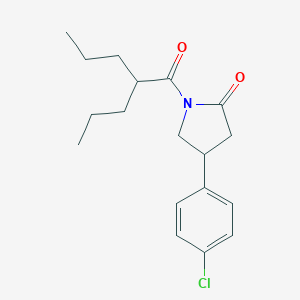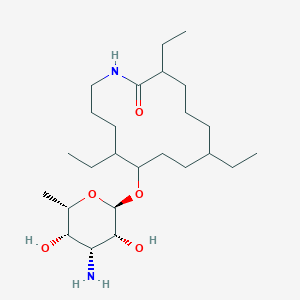
Fluvirucin B3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvirucin B3 is a natural product that has been found to possess significant biological activity. It was first isolated from the fermentation broth of Streptomyces sp. and has since been studied extensively due to its potential as a lead compound for drug development.
Mechanism Of Action
Fluvirucin B3 inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding sites. This prevents the enzymes from performing their catalytic function, leading to the inhibition of bacterial DNA replication. The exact mechanism of action is still being studied, but it is believed that Fluvirucin B3 may also induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Fluvirucin B3 has been found to induce cell cycle arrest and apoptosis in various cancer cell lines, including human breast cancer cells. It has also been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Fluvirucin B3 has also been found to possess antifungal activity against Candida albicans.
Advantages And Limitations For Lab Experiments
One advantage of using Fluvirucin B3 in lab experiments is its broad-spectrum antibacterial and antifungal activity. It has also been found to be active against drug-resistant bacterial strains, making it a promising lead compound for the development of new antibiotics. However, the low yield of Fluvirucin B3 makes it difficult to obtain large quantities for further research. Additionally, the exact mechanism of action is still being studied, which may limit its potential for drug development.
Future Directions
There are several future directions for the research of Fluvirucin B3. One direction is to develop new fermentation strategies to increase the yield of Fluvirucin B3. Another direction is to study the mechanism of action in more detail, which may lead to the development of new antibiotics and anticancer drugs. Additionally, the potential for Fluvirucin B3 to be used in combination with other drugs should be explored, as this may enhance its efficacy. Finally, the development of new synthetic methods for Fluvirucin B3 may increase its accessibility for further research.
Synthesis Methods
The synthesis of Fluvirucin B3 involves the fermentation of Streptomyces sp. in a suitable medium. The crude extract is then purified using various chromatographic techniques, including silica gel, Sephadex LH-20, and reverse-phase high-performance liquid chromatography (RP-HPLC). The yield of Fluvirucin B3 is relatively low, with only 0.4 mg/L obtained from the fermentation broth. However, the development of new synthetic methods and fermentation strategies may increase the yield and make it more accessible for further research.
Scientific Research Applications
Fluvirucin B3 has been found to exhibit various biological activities, including antitumor, antibacterial, and antifungal properties. It has also been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. This makes Fluvirucin B3 a promising lead compound for the development of new antibiotics.
properties
CAS RN |
137120-29-7 |
|---|---|
Product Name |
Fluvirucin B3 |
Molecular Formula |
C25H48N2O5 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22+,23+,25-/m0/s1 |
InChI Key |
RSMFLBIGOXZFRL-WTJPBOPRSA-N |
Isomeric SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)CC)CC |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Canonical SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane](/img/structure/B150292.png)
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)


